molecular formula C6H13NO5S B3147199 3-[(2-Methoxyethyl)sulfamoyl]propanoic acid CAS No. 61758-90-5

3-[(2-Methoxyethyl)sulfamoyl]propanoic acid

Cat. No. B3147199
CAS RN: 61758-90-5
M. Wt: 211.24 g/mol
InChI Key: PYJAIZBTJXXUEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[(2-Methoxyethyl)sulfamoyl]propanoic acid” is a chemical compound with the molecular formula C6H13NO5S . It contains a total of 35 bonds, including 16 non-H bonds, 3 multiple bonds, 10 rotatable bonds, 3 double bonds, 1 aliphatic carboxylic acid, 1 hydroxyl group, 2 aliphatic ethers, and 1 sulfonamide .


Molecular Structure Analysis

The molecular structure of “this compound” includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 36 atoms, including 19 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, 6 Oxygen atoms, and 1 Sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight, which is 211.236 Da , and its molecular formula, C6H13NO5S .

properties

IUPAC Name

3-(2-methoxyethylsulfamoyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5S/c1-12-4-3-7-13(10,11)5-2-6(8)9/h7H,2-5H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJAIZBTJXXUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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